tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate
CAS No.: 1864014-56-1
Cat. No.: VC4333545
Molecular Formula: C14H17N3O2
Molecular Weight: 259.309
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1864014-56-1 |
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Molecular Formula | C14H17N3O2 |
Molecular Weight | 259.309 |
IUPAC Name | tert-butyl N-(3-phenylimidazol-4-yl)carbamate |
Standard InChI | InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)16-12-9-15-10-17(12)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,18) |
Standard InChI Key | IDSFPQBRGFSBLE-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=CN=CN1C2=CC=CC=C2 |
Introduction
Tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate is a synthetic organic compound that belongs to the class of carbamate derivatives. Its structure comprises a tert-butyl group, an imidazole ring substituted with a phenyl group at the 1-position, and a carbamate functional group. The compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development.
Structural Features
The molecular structure of tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate includes:
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Tert-butyl group: A bulky alkyl substituent providing steric hindrance.
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Imidazole ring: A heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3.
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Phenyl substitution: Enhances hydrophobic interactions and contributes to biological activity.
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Carbamate group: Known for its role in modulating bioavailability and metabolic stability.
The chemical formula is , with a molecular weight of approximately 259.31 g/mol.
Synthesis
The compound can be synthesized through a multistep process involving:
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Formation of the imidazole core: Typically achieved by cyclization reactions using precursors like glyoxal, ammonia, and aniline derivatives.
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Introduction of the phenyl group: Via electrophilic aromatic substitution or Suzuki coupling.
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Carbamoylation: Reaction of the imidazole derivative with tert-butyl chloroformate under basic conditions to introduce the carbamate moiety.
Pharmacological Potential
Tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate serves as a versatile scaffold in drug design due to its:
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Lipophilicity: Facilitates membrane permeability.
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Stability: Carbamate groups are hydrolytically stable under physiological conditions.
Targeted Activities
While specific biological activities for this compound are not widely reported, derivatives of imidazole and carbamates are known for their roles as:
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Enzyme inhibitors (e.g., cytochrome P450 inhibitors).
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Antimicrobial agents.
Spectroscopic Techniques
The compound's identity and purity can be confirmed using:
Technique | Purpose |
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NMR Spectroscopy | Identifies chemical shifts for protons () and carbons (). |
Mass Spectrometry | Confirms molecular weight and fragmentation pattern. |
IR Spectroscopy | Detects functional groups (e.g., C=O stretch for carbamate). |
Chromatography
High-performance liquid chromatography (HPLC) is commonly employed for purity analysis.
Challenges
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Limited solubility in aqueous media may restrict bioavailability.
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Lack of comprehensive biological evaluation for this specific compound.
Future Research
Further studies should focus on:
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Evaluating pharmacokinetics and pharmacodynamics.
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Exploring structure–activity relationships (SAR) to optimize biological activity.
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Investigating potential as a prodrug due to the presence of the carbamate group.
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